molecular formula C9H18N4S B14074336 N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide CAS No. 102266-85-3

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide

Cat. No.: B14074336
CAS No.: 102266-85-3
M. Wt: 214.33 g/mol
InChI Key: XAXLFEQKPFOEMW-UHFFFAOYSA-N
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Description

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives, which are compounds containing the hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide typically involves the reaction of hydrazinecarbothioamide with butan-2-one under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
  • N-benzylidene-2-hydroxymethylbenzohydrazide
  • N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides

Uniqueness

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is unique due to its specific butan-2-ylidene substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

102266-85-3

Molecular Formula

C9H18N4S

Molecular Weight

214.33 g/mol

IUPAC Name

1,3-bis(butan-2-ylideneamino)thiourea

InChI

InChI=1S/C9H18N4S/c1-5-7(3)10-12-9(14)13-11-8(4)6-2/h5-6H2,1-4H3,(H2,12,13,14)

InChI Key

XAXLFEQKPFOEMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=S)NN=C(C)CC)C

Origin of Product

United States

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